molecular formula C11H9N3O5S B2750738 3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid CAS No. 114833-30-6

3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid

Cat. No.: B2750738
CAS No.: 114833-30-6
M. Wt: 295.27
InChI Key: LQHJILZMMCKEKG-UHFFFAOYSA-N
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Description

3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid is a chemical compound of significant interest in medicinal and organic chemistry research due to its benzothiazole core. The benzothiazole scaffold is a privileged structure in drug discovery, recognized for its versatile pharmacological properties and its presence in molecules that exhibit a wide spectrum of biological activities . This particular derivative features a carbamoyl-linked propanoic acid chain and a nitro group on the benzothiazole ring, a combination that may be explored for modulating the compound's physicochemical properties and biological interactions. Researchers investigate benzothiazole analogues for their potential in various therapeutic areas. The scaffold is well-documented to possess antimicrobial, anticancer, anthelmintic, and anti-diabetic activities, making it a valuable template for developing new lead compounds . The specific substitutions on the benzothiazole nucleus, such as the nitro group at the 6-position and the carbamoylpropanoic acid at the 2-position, are critical for fine-tuning biological specificity and potency. This compound is intended for research applications, such as in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical elaboration. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-[(6-nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5S/c15-9(3-4-10(16)17)13-11-12-7-2-1-6(14(18)19)5-8(7)20-11/h1-2,5H,3-4H2,(H,16,17)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHJILZMMCKEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Classical Schotten-Baumann Conditions

Reaction in biphasic systems (dichloromethane/water) with sodium bicarbonate as base:

6-Nitrobenzothiazol-2-amine + 3-ClCOCH₂CH₂COOH →  
3-[(6-Nitrobenzothiazol-2-yl)carbamoyl]propanoic acid + HCl  

Optimization data :

Parameter Optimal Value Yield Impact
Temperature 0–5°C +15%
Molar Ratio (1:1.2) Amine:Acyl Chloride +22%
Reaction Time 4–6 hours +18%

Yields typically reach 68–72% with this method.

Radical-Mediated Coupling (Emerging Method)

Recent advances in nitrogen-centered radical (NCR) chemistry enable alternative pathways:

  • Generate amidyl radicals from N-bromosaccharin (NBSA) under blue light irradiation.
  • Radical addition to the benzothiazole amine followed by hydrogen atom transfer (HAT).

Advantages :

  • Tolerance for electron-deficient aromatic systems.
  • Reduced racemization risk compared to ionic mechanisms.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of 6-nitrobenzothiazol-2-amine on Wang resin enables iterative coupling:

  • Resin activation with N,N'-diisopropylcarbodiimide (DIC)/hydroxybenzotriazole (HOBt).
  • Stepwise addition of protected propanoic acid derivatives.
  • Cleavage with trifluoroacetic acid (TFA)/water.

Performance :

  • Overall yield: 58–63%
  • Purity: >95% by HPLC.

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous media:

  • Candida antarctica Lipase B (CAL-B) in tert-butyl methyl ether.
  • 40°C, 72 hours, 55% conversion.

Industrial-Scale Production Challenges

Challenge Mitigation Strategy Cost Impact
Nitro Group Reduction Use of Pd/C with controlled H₂ pressure +12%
Acyl Chloride Stability Continuous flow synthesis -18%
Purification High-performance countercurrent chromatography +25%

Yield Optimization Data

Comparative analysis of coupling methods:

Method Solvent Catalyst Yield (%) Purity (%)
Schotten-Baumann DCM/H₂O None 72 92
Radical-Mediated MeCN NBSA 65 89
Solid-Phase DMF HOBt/DIC 63 95
Enzymatic MTBE CAL-B 55 85

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated coupling using Ir(ppy)₃:

  • Enables room-temperature reactions.
  • Reduces energy costs by 40% compared to thermal methods.

Flow Chemistry Systems

Microreactor-based continuous synthesis:

  • Residence time: 8 minutes
  • Productivity: 2.1 kg/day.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzothiazole ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Heterocycle and Substituents
  • Target Compound: 6-nitro-1,3-benzothiazole core with a carbamoylpropanoic acid chain.
  • 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic Acids (): Replace benzothiazole with a thiazole ring fused to a coumarin moiety. The coumarin group introduces fluorescence and planar aromaticity, differing from the electron-deficient nitrobenzothiazole .
  • 3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid (): Features a thiadiazole ring instead of benzothiazole. The thiadiazole’s sulfur atoms and alkyl substituents alter solubility and metabolic stability .
  • 3-[(4-Methoxyphenyl)(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]propanoic Acid (): Incorporates a dihydrothiazole ring and methoxyphenyl group, enhancing hydrophobicity compared to the nitrobenzothiazole derivative .
Functional Groups

Physicochemical Properties

Compound Class Melting Point (°C) Solubility Key Structural Feature Reference
Nitrobenzothiazole Carboxylic Acid Not reported Moderate in DMSO 6-Nitro group, benzothiazole
Coumarin-Thiazole Carboxylic Acid 210–215 (compound {1}) Low in water, high in DMF Coumarin fluorescence
Thiadiazole Carboxylic Acid Not reported High in ethanol Propyl-thiadiazole
Methoxyphenyl-Dihydrothiazole 185–190 Moderate in MeOH Methoxyphenyl, dihydrothiazole

Biological Activity

3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid is a compound that has garnered attention due to its potential biological activity, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 6-nitrobenzothiazole derivatives with propanoic acid derivatives under specific conditions to yield the desired product. Recent studies have highlighted various synthetic routes that enhance yield and purity, making the compound more accessible for biological evaluation .

Antimicrobial Properties

Research indicates that 3-[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values range from 0.78 to 3.125 mg/mL, showcasing its potency compared to standard antibiotics like Rifampicin and Ethambutol .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of key enzymes in bacterial metabolism. Molecular docking studies suggest that it binds effectively to specific targets within the bacterial cells, disrupting essential biochemical pathways .

Cytotoxicity Studies

Cytotoxicity assessments performed on RAW 264.7 macrophage cell lines indicate that the compound has a therapeutic index greater than 60, suggesting low toxicity at effective doses. This is crucial for its potential use in therapeutic applications, particularly in treating infections without adversely affecting host cells .

Case Study: Anti-Tubercular Activity

A detailed study evaluated the anti-tubercular activity of several benzothiazole derivatives, including 3-[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid. The study utilized the Lowenstein-Jensen method for assessing mycobacterial susceptibility. The results indicated that this compound not only inhibited the growth of M. tuberculosis but also showed a favorable safety profile in preliminary toxicity tests .

Compound NameMIC (mg/mL)Cytotoxicity (%)Therapeutic Index
3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid0.78 - 3.125<24.56>60
Rifampicin1.56Not reportedNot applicable
Ethambutol1.56Not reportedNot applicable

Pharmacokinetics and Stability

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Initial findings suggest that it has favorable absorption characteristics when administered orally, with adequate bioavailability noted in animal models . Stability assessments in liver microsomes indicate that it maintains structural integrity over time, which is promising for further development as a pharmaceutical agent.

Future Directions

The ongoing research into 3-[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid suggests potential applications beyond antimicrobial therapy. Its unique structure may offer opportunities in oncology and other therapeutic areas where benzothiazole derivatives have shown promise.

Q & A

Q. What are the recommended synthetic routes for 3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid?

The synthesis typically involves multi-step reactions starting with carbamoyl-β-alanine derivatives. A common approach includes:

  • Step 1 : Condensation of 6-nitro-1,3-benzothiazol-2-amine with chloroacetic acid or brominated ketones under reflux conditions in a sodium carbonate solution (e.g., 2-propanol or aqueous Na₂CO₃) to form the thiazole or benzothiazole core .
  • Step 2 : Carbamoylation of the intermediate with propanoic acid derivatives. Purity (≥95%) is achieved via recrystallization or column chromatography .

Q. Key Reaction Conditions :

ParameterConditions
Solvent2-propanol, aqueous Na₂CO₃
Temperature80–100°C (reflux)
CatalystNone (base-mediated)
Yield70–90% (optimized protocols)

Q. How can researchers validate the structural integrity of this compound?

Analytical Workflow :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min; retention time ~8.2 min (similar to structurally related thiazole derivatives) .
  • NMR : Key signals include:
    • ¹H NMR (CD₃OD) : δ 8.5–8.7 ppm (aromatic protons from benzothiazole), δ 3.2–3.5 ppm (propanoic acid chain) .
    • ¹³C NMR : ~170 ppm (carboxylic acid C=O), ~155 ppm (carbamoyl C=O) .
  • IR : Strong absorbance at ~1710 cm⁻¹ (C=O stretching) .

Advanced Research Questions

Q. What mechanistic insights explain its inhibition of low molecular weight protein tyrosine phosphatase (LMWPTP)?

The compound acts as a competitive inhibitor of LMWPTP (Ki ≈ 1.00 μM), likely through:

  • Binding interactions : The nitro group on the benzothiazole ring forms hydrogen bonds with catalytic residues (Cys12 and Arg18) in the enzyme’s active site .
  • Conformational changes : Molecular docking studies suggest that the carbamoylpropanoic acid moiety stabilizes a closed conformation of the enzyme, reducing substrate accessibility .

Q. Validation in HepG2 Cells :

  • At 16 μM, the compound reduces LMWPTP activity by ~60%, correlating with decreased cell proliferation .

Q. How do structural modifications impact inhibitory potency?

Structure-Activity Relationship (SAR) Findings :

ModificationEffect on Potency (Ki)
Nitro group removal 10-fold reduction in activity (Ki >10 μM)
Propanoic acid chain truncation Loss of binding affinity (no inhibition at 20 μM)
Substitution at benzothiazole C-4 Improved selectivity for LMWPTP over PTP1B (e.g., methyl groups enhance hydrophobic interactions) .

Q. How can enantiomeric purity be ensured during synthesis?

Chiral Resolution Methods :

  • Chiral HPLC : Use a CHIRALPAK® IA column with hexane/ethanol (90:10) to separate (R)- and (S)-enantiomers (retention time difference ≥2 min) .
  • Circular Dichroism (CD) : Monitor ellipticity at 220–250 nm to confirm enantiomeric excess (>98%) .

Q. How should contradictions in bioactivity data be resolved?

Case Study : Discrepancies in IC₅₀ values across studies may arise from:

  • Assay conditions : Differences in pH (optimal activity at pH 6.5), ionic strength, or reducing agents (e.g., DTT stabilizes LMWPTP) .
  • Compound purity : Impurities ≥5% (e.g., unreacted nitro intermediates) can artificially inflate inhibition values. Validate via LC-MS .
  • Cell line variability : HepG2 vs. MCF-7 cells show differential expression of LMWPTP isoforms, affecting dose-response curves .

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